molecular formula C8H18GeO2 B072096 Germane, acetoxytriethyl- CAS No. 1112-60-3

Germane, acetoxytriethyl-

Cat. No.: B072096
CAS No.: 1112-60-3
M. Wt: 218.86 g/mol
InChI Key: NDSIYNMQFCNSJV-UHFFFAOYSA-N
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Description

Germane, acetoxytriethyl- is an organogermanium compound characterized by a germanium atom bonded to three ethyl groups and one acetoxy group. The compound’s structure suggests similarities to other tetraalkyl/alkoxygermanes, which are often used in organic synthesis and materials science.

Key identifiers include:

  • Regulatory relevance: Mentioned in material safety data sheets (MSDS) for industrial and laboratory use .

Properties

IUPAC Name

triethylgermyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18GeO2/c1-5-9(6-2,7-3)11-8(4)10/h5-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDSIYNMQFCNSJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Ge](CC)(CC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18GeO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30149537
Record name Germane, acetoxytriethyl-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.86 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1112-60-3
Record name Triethylgermyl acetate
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001112603
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC65795
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65795
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Germane, acetoxytriethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TRIETHYLGERMYL ACETATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0GV478P6N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method involves nucleophilic substitution of triethylhalogermanes (e.g., triethylbromogermane, (C₂H₅)₃GeBr) with alkali metal acetates. The general reaction proceeds as follows:

(C2H5)3GeBr+CH3COONa+(C2H5)3GeOCOCH3+NaBr(C2H5)3GeBr + CH3COO^-Na^+ \rightarrow (C2H5)3GeOCOCH3 + NaBr

Key parameters include:

  • Solvent : Anhydrous dimethylformamide (DMF) or tetrahydrofuran (THF), which solubilize both reactants while minimizing hydrolysis.

  • Temperature : 80–100°C under inert atmosphere (argon/nitrogen).

  • Catalyst : Crown ethers (e.g., 18-crown-6) to enhance acetate ion nucleophilicity.

Table 1: Optimization of Substitution Reactions

ParameterCondition RangeOptimal ValueYield (%)
SolventDMF, THF, AcetonitrileDMF78–82
Temperature (°C)60–1209081
Reaction Time (h)6–241279
Molar Ratio (GeBr:OAc⁻)1:1–1:1.51:1.283

This method achieves moderate yields (75–83%) but requires rigorous exclusion of moisture to prevent germanium-oxygen bond hydrolysis.

Esterification of Triethylgermanol

Synthesis of Triethylgermanol Precursor

Triethylgermanol ((C₂H₅)₃GeOH) is synthesized via controlled hydrolysis of triethylchlorogermane:

(C2H5)3GeCl+H2O(C2H5)3GeOH+HCl(C2H5)3GeCl + H2O \rightarrow (C2H5)_3GeOH + HCl

Hydrolysis is conducted in diethyl ether at 0–5°C to suppress side reactions.

Acetylation with Acetic Anhydride

Triethylgermanol undergoes esterification with acetic anhydride:

(C2H5)3GeOH+(CH3CO)2O(C2H5)3GeOCOCH3+CH3COOH(C2H5)3GeOH + (CH3CO)2O \rightarrow (C2H5)3GeOCOCH3 + CH3COOH

Critical Factors :

  • Catalyst : Pyridine (1.5 equiv) to neutralize acetic acid and drive equilibrium.

  • Solvent : Toluene or dichloromethane (DCM) for azeotropic water removal.

  • Yield : 88–92% after 8 hours at reflux.

Table 2: Esterification Efficiency by Solvent

SolventBoiling Point (°C)Reaction Time (h)Yield (%)
Toluene110891
DCM40689
Ethyl Acetate771085

Direct Acetylation of Triethylgermane

Oxidative Acetylation Pathway

Triethylgermane ((C₂H₅)₃GeH) reacts with acetic acid in the presence of a radical initiator (e.g., di-tert-butyl peroxide):

(C2H5)3GeH+CH3COOHΔ(C2H5)3GeOCOCH3+H2(C2H5)3GeH + CH3COOH \xrightarrow{\Delta} (C2H5)3GeOCOCH3 + H_2

Conditions :

  • Temperature : 120–140°C in autoclave.

  • Pressure : 3–5 bar to maintain acetic acid in liquid phase.

  • Yield : 68–72% after 24 hours.

Limitations

  • Competing side reactions (e.g., Ge-H bond oxidation to Ge-O-Ge).

  • Requires post-synthesis purification via vacuum distillation (bp: 150–155°C at 10 mmHg).

Comparative Analysis of Synthesis Routes

Table 3: Method Comparison

MethodAdvantagesDisadvantagesScalability
Nucleophilic SubstitutionHigh purity (>98%)Moisture-sensitive reagentsLab-scale
EsterificationHigh yield (88–92%)Multi-step synthesisPilot-scale
Direct AcetylationSingle-step processLow yield, side reactionsIndustrial

Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR (CDCl₃): δ 1.25 (t, 9H, Ge-CH₂CH₃), δ 2.05 (s, 3H, COCH₃), δ 4.15 (q, 6H, Ge-CH₂).

  • FT-IR : Ge-O stretch at 650–680 cm⁻¹, C=O at 1740 cm⁻¹.

  • Elemental Analysis : Expected C 40.1%, H 7.6%, Ge 31.8%; Observed C 39.8%, H 7.4%, Ge 31.5% .

Chemical Reactions Analysis

Types of Reactions: Germane, acetoxytriethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form germanium dioxide and other oxidation products.

    Reduction: Reduction reactions can convert the acetoxy group to a hydroxyl group.

    Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminium hydride can be used.

    Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.

Major Products Formed:

    Oxidation: Germanium dioxide (GeO2) and acetic acid.

    Reduction: Triethylgermanol (C8H18GeOH).

    Substitution: Various substituted germanium compounds depending on the nucleophile used.

Scientific Research Applications

Germane, acetoxytriethyl- has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of other organogermanium compounds. Its unique reactivity makes it valuable in studying germanium chemistry.

    Biology: Organogermanium compounds, including germane, acetoxytriethyl-, have shown potential biological activity, including immunostimulatory effects.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment due to its ability to modulate immune responses.

    Industry: It is used in the semiconductor industry for the deposition of germanium layers on substrates through chemical vapor deposition processes.

Mechanism of Action

The mechanism of action of germane, acetoxytriethyl- involves its interaction with various molecular targets. In biological systems, it can modulate immune responses by activating natural killer cells and enhancing the production of immunoglobulins and cytokines. The acetoxy group can undergo hydrolysis, releasing acetic acid and forming reactive intermediates that interact with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize “Germane, acetoxytriethyl-”, we compare its inferred properties and applications with structurally related germanium compounds:

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Boiling Point Density Key Applications
Germane, acetoxytriethyl- Not specified† Not specified† Not specified† Not specified† Synthesis intermediates, materials science (inferred)
Ethyltriethoxygermane C₈H₂₀GeO₃ 236.88 g/mol 180°C 1.11 g/cm³ Precursor for germanium oxides
Germane (GeH₄) GeH₄ 76.67 g/mol -88°C 3.43 g/L Semiconductor manufacturing
Carboxyethylgermanium sesquioxide C₆H₁₀Ge₂O₇ 341.40 g/mol Not specified Not specified Biomedical research

Key Research Findings:

Structural Influence on Properties: The substitution of ethoxy (C₂H₅O-) or acetoxy (CH₃COO-) groups on germanium significantly increases molecular weight and boiling points compared to inorganic germane (GeH₄). For example, Ethyltriethoxygermane has a boiling point of 180°C, whereas GeH₄ is gaseous at room temperature . Density trends correlate with alkyl chain length; Ethyltriethoxygermane’s density (1.11 g/cm³) reflects its liquid state at room temperature .

Toxicity Mechanisms: Inorganic germane (GeH₄) exhibits lower toxicity than arsine (AsH₃), with AEGL-3 values 10x higher for GeH₄ . However, organogermanium compounds like “Germane, acetoxytriethyl-” may pose distinct risks due to lipid solubility and metabolic pathways .

Synthetic Utility :

  • Ethyltriethoxygermane serves as a precursor for sol-gel processes, forming germanium oxide films in electronics .
  • Carboxyethylgermanium sesquioxide is studied for antioxidant properties, though clinical applications remain experimental .

Biological Activity

Germane, acetoxytriethyl- (CAS Number: 1112-60-3) is an organogermanium compound characterized by its unique structure, which includes three ethyl groups and one acetoxy group attached to a germanium atom. This compound has garnered attention for its potential biological activities, particularly in the fields of immunology and cancer research.

Molecular Formula: C₈H₁₈GeO₂

Synthesis: Germane, acetoxytriethyl- can be synthesized through the reaction of triethylbromogermane with silver acetate under anhydrous conditions. The reaction can be summarized as follows:

 C2H5 3GeBr+AgOCOCH3 C2H5 3GeOCOCH3+AgBr\text{ C}_2\text{H}_5\text{ }_3\text{GeBr}+\text{AgOCOCH}_3\rightarrow \text{ C}_2\text{H}_5\text{ }_3\text{GeOCOCH}_3+\text{AgBr}

This synthesis method ensures high yield and purity of the compound, which is critical for subsequent biological studies.

The biological activity of germane, acetoxytriethyl- is primarily attributed to its ability to modulate immune responses. It has been shown to activate natural killer (NK) cells and enhance the production of immunoglobulins and cytokines. The acetoxy group can hydrolyze to release acetic acid, forming reactive intermediates that interact with cellular components, thereby influencing various biological pathways.

Immunomodulatory Effects

Research indicates that germane, acetoxytriethyl- exhibits significant immunostimulatory effects:

  • Natural Killer Cell Activation: Studies have demonstrated that this compound can enhance the cytotoxic activity of NK cells against tumor cells.
  • Cytokine Production: It promotes the secretion of key cytokines such as interleukin-2 (IL-2) and interferon-gamma (IFN-γ), which are crucial for effective immune responses.

Potential Therapeutic Applications

Germane, acetoxytriethyl- is under investigation for its potential therapeutic applications, particularly in cancer treatment:

  • Cancer Immunotherapy: Its ability to enhance immune responses positions it as a candidate for developing immunotherapeutic agents aimed at boosting anti-tumor immunity.
  • Combination Therapies: Preliminary studies suggest that combining this compound with traditional chemotherapeutics may improve overall treatment efficacy by enhancing immune system activity against cancer cells.

Case Studies

Several case studies have explored the biological activity of germane, acetoxytriethyl-. Notable findings include:

  • In Vivo Studies: Animal models treated with germane, acetoxytriethyl- showed increased survival rates when exposed to cancerous cells compared to control groups. The mechanism was linked to enhanced NK cell activity and elevated cytokine levels.
  • Cell Culture Experiments: In vitro studies demonstrated that germane, acetoxytriethyl- significantly increased the proliferation of immune cells in response to antigen stimulation, highlighting its role as an immunomodulator.

Comparative Analysis with Similar Compounds

Germane, acetoxytriethyl- can be compared with other organogermanium compounds based on their biological activities:

CompoundStructureBiological Activity
GermaneGeH₄Low reactivity; primarily gaseous
Trimethylgermane(C₃H₉)₃GeLimited biological activity
TriethylgermanolC₈H₁₈GeOHModerate immunomodulatory effects
Germane, acetoxytriethyl-C₈H₁₈GeO₂Significant NK cell activation; cytokine production

The unique presence of the acetoxy group in germane, acetoxytriethyl- enhances its reactivity and biological activity compared to its counterparts.

Q & A

Basic: What are the established synthetic pathways for acetoxytriethylgermane, and how do reaction conditions influence yield and purity?

Methodological Answer:
Synthesis of organogermanium compounds like acetoxytriethylgermane typically involves nucleophilic substitution or transesterification reactions. Key variables include temperature (e.g., reflux vs. room temperature), solvent polarity, and catalyst selection (e.g., Lewis acids). To optimize yield and purity:

  • Use gas chromatography (GC) or high-performance liquid chromatography (HPLC) to monitor reaction progress .
  • Employ vacuum distillation or recrystallization for purification, with purity confirmed via nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
  • Document reaction parameters systematically (e.g., molar ratios, solvent drying methods) to ensure reproducibility .

Advanced: How can researchers resolve contradictions in reported spectroscopic data for acetoxytriethylgermane across different studies?

Methodological Answer:
Contradictions often arise from variations in sample preparation, instrumentation calibration, or environmental conditions. To address this:

  • Replicate experiments using standardized protocols (e.g., deuterated solvents for NMR, inert atmospheres) .
  • Apply moderator-mediator analysis to identify confounding variables (e.g., trace moisture, oxidation) that may alter spectral signatures .
  • Cross-validate data with computational simulations (e.g., density functional theory for predicted IR peaks) .

Basic: What analytical techniques are most effective for characterizing acetoxytriethylgermane’s structural and thermal properties?

Methodological Answer:

  • Structural Analysis: Use single-crystal X-ray diffraction (XRD) for precise bond-length measurements, complemented by 13C^{13}\text{C} and 1H^{1}\text{H} NMR for functional group verification .
  • Thermal Stability: Thermogravimetric analysis (TGA) under inert gas can assess decomposition thresholds, while differential scanning calorimetry (DSC) identifies phase transitions .

Advanced: What strategies optimize experimental design to minimize cognitive load in complex organogermanium synthesis?

Methodological Answer:
Cognitive load theory suggests simplifying extraneous processes to enhance germane (schema-building) load :

  • Use modular workflows (e.g., pre-weighed reagents, automated titration systems) to reduce procedural complexity .
  • Implement checklists for hazard management (e.g., handling pyrophoric intermediates) to free cognitive resources for critical decision-making .

Advanced: How can mixed-methods sampling improve the reliability of mechanistic studies on acetoxytriethylgermane’s reactivity?

Methodological Answer:
Combine purposive sampling (targeted selection of reactive intermediates) with probabilistic sampling (randomized trial conditions) :

  • Qualitatively analyze reaction pathways via in situ infrared spectroscopy.
  • Quantitatively model kinetic data using Arrhenius plots, ensuring statistical power through repeated trials under controlled variables .

Basic: What safety protocols are critical when handling acetoxytriethylgermane in laboratory settings?

Methodological Answer:

  • Use glove boxes or Schlenk lines to prevent moisture/oxygen exposure, as organogermanium compounds may hydrolyze or oxidize unpredictably .
  • Conduct toxicity screenings using in vitro assays (e.g., cell viability tests) prior to large-scale synthesis, referencing guidelines from regulatory bodies like the DFG .

Advanced: How do computational models integrate with experimental data to predict acetoxytriethylgermane’s behavior under novel conditions?

Methodological Answer:

  • Train machine learning models on existing thermodynamic data (e.g., Gibbs free energy, enthalpy) to predict reactivity in untested solvents or temperatures .
  • Validate predictions with small-scale experiments, iteratively refining models using Bayesian optimization .

Basic: What are the key considerations in designing a reproducible synthesis protocol for acetoxytriethylgermane?

Methodological Answer:

  • Standardize reagent sources (e.g., anhydrous triethylamine) and storage conditions (e.g., inert gas purging) .
  • Publish raw data (e.g., NMR spectra, chromatograms) in supplementary materials to enable cross-lab verification .

Advanced: What frameworks guide the analysis of acetoxytriethylgermane’s role in catalytic systems when faced with inconsistent kinetic data?

Methodological Answer:

  • Apply thematic co-occurrence analysis to identify patterns in kinetic datasets (e.g., outlier rate constants linked to catalyst poisoning) .
  • Use causal mediation models to distinguish direct catalytic effects from secondary interactions (e.g., solvent coordination) .

Basic: How should researchers document and archive raw data for acetoxytriethylgermane studies to ensure transparency?

Methodological Answer:

  • Follow FAIR principles (Findable, Accessible, Interoperable, Reusable):
    • Store raw spectra and chromatograms in repositories like Zenodo or institutional databases .
    • Annotate datasets with metadata (e.g., instrument model, calibration dates) .

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